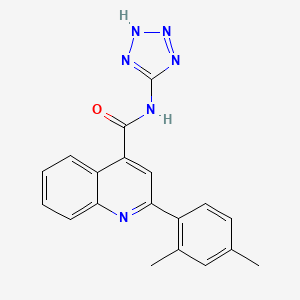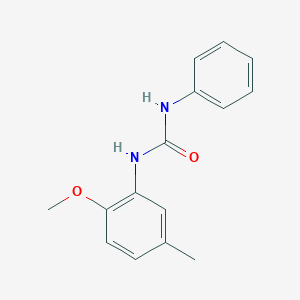
2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide, also known as DMPTQ, is a chemical compound that has been of interest to researchers due to its potential applications in medicine and biology. DMPTQ is a tetrazole-containing quinoline derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Mécanisme D'action
The mechanism of action of 2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide has also been shown to interact with various enzymes, including topoisomerase II and histone deacetylases.
Biochemical and Physiological Effects:
2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress and inflammation, and modulation of signaling pathways. 2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide has also been shown to have cardioprotective effects by improving cardiac function and reducing inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide has several advantages for lab experiments, including its high potency, low toxicity, and ability to penetrate cell membranes. However, 2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide also has some limitations, such as its limited solubility in water and its potential for off-target effects.
Orientations Futures
There are several future directions for research on 2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide. One area of interest is the development of more efficient synthesis methods for 2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide and its derivatives. Another area of research is the investigation of the potential therapeutic applications of 2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanism of action of 2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide and its potential interactions with other drugs and enzymes.
Méthodes De Synthèse
2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide can be synthesized using different methods, including the reaction of 2,4-dimethylphenylamine with 5-amino-1H-tetrazole and 4-chloroquinoline-2-carboxylic acid in the presence of a catalyst. Other methods involve the use of different starting materials, such as 4-chloroquinoline-2-carboxaldehyde and 5-aminotetrazole.
Applications De Recherche Scientifique
2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide has been investigated for its potential application in the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. 2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide has been shown to have anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. 2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 2-(2,4-dimethylphenyl)-N-1H-tetrazol-5-yl-4-quinolinecarboxamide has been shown to have cardioprotective effects by improving cardiac function and reducing inflammation.
Propriétés
IUPAC Name |
2-(2,4-dimethylphenyl)-N-(2H-tetrazol-5-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O/c1-11-7-8-13(12(2)9-11)17-10-15(14-5-3-4-6-16(14)20-17)18(26)21-19-22-24-25-23-19/h3-10H,1-2H3,(H2,21,22,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGNTKYSUMCBFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NNN=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylphenyl)-N-(1H-tetraazol-5-yl)-4-quinolinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]acetamide](/img/structure/B5730088.png)
![cyclopropyl{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methanone](/img/structure/B5730089.png)
![2-[4-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B5730092.png)

![ethyl 4-[(4-nitrophenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5730107.png)
![N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5730110.png)

![1-[4-(4-bromophenoxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5730125.png)
![N'-[(3-chlorobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5730135.png)


![[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methanol](/img/structure/B5730151.png)

![methyl [7-(2-methoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5730162.png)